3-(Hydroxymethyl)-1-azabicyclo[2.2.2]octan-3-ol chemical properties
3-(Hydroxymethyl)-1-azabicyclo[2.2.2]octan-3-ol chemical properties
An In-Depth Technical Guide to 3-(Hydroxymethyl)-1-azabicyclo[2.2.2]octan-3-ol: A Versatile Quinuclidine Scaffold for Drug Discovery
Abstract
The quinuclidine nucleus, a rigid bicyclic amine, represents a privileged scaffold in medicinal chemistry, prized for its ability to impart favorable pharmacokinetic properties and enforce specific vectoral orientations of functional groups. This guide focuses on a unique derivative, 3-(Hydroxymethyl)-1-azabicyclo[2.2.2]octan-3-ol (CAS: 61573-79-3), a tertiary diol with significant potential as a versatile building block. While detailed characterization data for this specific molecule remains sparse in peer-reviewed literature, its structural attributes suggest considerable utility. This document consolidates available information, presents a validated synthesis for its key precursor, proposes a logical synthetic pathway, and explores its potential reactivity and applications for researchers in pharmaceutical and chemical sciences.
The Quinuclidine Core: A Foundation of Pharmacological Excellence
The 1-azabicyclo[2.2.2]octane system, commonly known as quinuclidine, is a cornerstone in the design of bioactive molecules. Its rigid, cage-like structure prevents the conformational ambiguity that plagues many acyclic amines, allowing for highly specific and high-affinity interactions with biological targets.[1] The tertiary bridgehead nitrogen is typically basic and protonated at physiological pH, providing a reliable cationic anchor point for receptor binding.
Derivatives of this scaffold are integral to numerous approved drugs, targeting a wide array of conditions.[1] They are particularly prominent as ligands for muscarinic and nicotinic acetylcholine receptors, making them vital for developing treatments for neurological and psychiatric disorders like Alzheimer's disease and schizophrenia.[1][2] The utility of the quinuclidine core extends to treatments for urinary incontinence (e.g., Solifenacin) and Sjögren's syndrome (e.g., Cevimeline), showcasing its broad therapeutic relevance.[1]
3-(Hydroxymethyl)-1-azabicyclo[2.2.2]octan-3-ol introduces two hydroxyl groups onto this rigid frame—a primary and a tertiary alcohol. This di-functionalization creates a unique opportunity for selective chemical modifications, enabling the synthesis of complex derivatives and libraries for structure-activity relationship (SAR) studies.
Physicochemical and Structural Properties
Comprehensive experimental data for 3-(Hydroxymethyl)-1-azabicyclo[2.2.2]octan-3-ol is not widely published. The following table summarizes its core identifiers and computed physical properties sourced from PubChem, providing a foundational dataset for researchers.[3]
| Property | Value | Source |
| IUPAC Name | 3-(hydroxymethyl)-1-azabicyclo[2.2.2]octan-3-ol | PubChem[3] |
| Synonyms | 3-hydroxymethyl-3-quinuclidinol, 3-Hydroxy-1-azabicyclo[2.2.2]octane-3-methanol | PubChem[3] |
| CAS Number | 61573-79-3 | PubChem[3] |
| Molecular Formula | C₈H₁₅NO₂ | PubChem[3] |
| Molecular Weight | 157.21 g/mol | PubChem[3] |
| Stereochemistry | Racemic | GSRS[4] |
| XLogP3-AA (Computed) | -0.7 | PubChem[3] |
| Hydrogen Bond Donors | 2 | PubChem[3] |
| Hydrogen Bond Acceptors | 3 | PubChem[3] |
| Rotatable Bond Count | 1 | PubChem[3] |
| Exact Mass | 157.110278721 Da | PubChem[3] |
| Topological Polar Surface Area | 43.7 Ų | PubChem[3] |
Note: The majority of physical properties are computationally derived and should be confirmed experimentally.
Synthesis Pathway: From Precursor to Target Compound
The synthesis of 3-(hydroxymethyl)-1-azabicyclo[2.2.2]octan-3-ol logically starts from the commercially available and well-characterized ketone precursor, 3-quinuclidinone. The overall strategy involves a base-catalyzed hydroxymethylation followed by reduction.
Experimental Protocol: Synthesis of 3-Quinuclidinone Hydrochloride (Precursor)
This robust protocol is adapted from Organic Syntheses, a trusted collection of detailed and peer-vetted procedures.[5] The causality for this multi-step process is rooted in classic organic reactions designed for ring formation.
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Step 1: Alkylation. The synthesis begins with the N-alkylation of a piperidine derivative, ethyl isonipecotate, to install the second acetate arm necessary for cyclization.
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Step 2: Dieckmann Condensation. This is the key ring-forming step. An intramolecular Claisen condensation of the resulting diester, promoted by a strong base like potassium tert-butoxide, forges the bicyclic ring system, yielding a β-keto ester.
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Step 3: Hydrolysis and Decarboxylation. Acid-catalyzed hydrolysis removes the ester group, and subsequent heating promotes decarboxylation to yield the final 3-quinuclidinone product.
Methodology:
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Preparation of 1-Carbethoxymethyl-4-carbethoxypiperidine: Ethyl isonipecotate is catalytically hydrogenated and subsequently reacted with ethyl chloroacetate to yield the diester intermediate.
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Dieckmann Condensation: The diester is dissolved in a dry, inert solvent like toluene. Potassium metal is added, followed by absolute ethanol to form potassium ethoxide in situ. The mixture is heated to reflux to initiate the intramolecular cyclization.
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Hydrolysis and Decarboxylation: The reaction mixture is cooled and carefully decomposed with 10N hydrochloric acid. The aqueous extracts are combined and heated under reflux for approximately 15 hours to drive the decarboxylation.
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Isolation: The resulting solution is evaporated to dryness. The residue is redissolved in hot water, and crystallization is induced by the addition of hot isopropyl alcohol. The product, 3-quinuclidinone hydrochloride, is isolated by filtration as a crystalline solid.
Proposed Protocol: Synthesis of 3-(Hydroxymethyl)-1-azabicyclo[2.2.2]octan-3-ol
This proposed synthesis is based on established chemical principles for hydroxymethylation of ketones. A patent describing this transformation provides the conceptual basis for this route.[6]
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Causality of Reagent Choice: The reaction of a ketone with formaldehyde is a classic aldol-type reaction. The α-carbon to the carbonyl in 3-quinuclidinone is deprotonated by a base to form an enolate, which then acts as a nucleophile, attacking the electrophilic carbon of formaldehyde. A subsequent reduction step is required to convert the newly formed ketone into the target tertiary alcohol.
Proposed Methodology:
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Hydroxymethylation: To a stirred solution of 3-quinuclidinone (1.0 eq) in a suitable solvent (e.g., methanol or THF), add a slight excess of paraformaldehyde (1.1-1.5 eq).
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Add a catalytic amount of a base, such as potassium carbonate or triethylamine, to facilitate the enolate formation.
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Stir the reaction at room temperature or with gentle heating, monitoring the consumption of the starting material by TLC or GC-MS. The expected intermediate is the β-hydroxy ketone adduct.
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Reduction: Upon completion, cool the reaction mixture in an ice bath. Add a reducing agent, such as sodium borohydride (NaBH₄, ~2.0 eq), portion-wise to reduce the ketone functionality to the tertiary alcohol. The choice of NaBH₄ is strategic; it is a mild reducing agent that will selectively reduce the ketone without affecting other parts of the molecule and can be used in protic solvents like methanol.
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Work-up and Purification: After the reduction is complete, quench the reaction by the slow addition of water or dilute acid. Extract the aqueous phase with an organic solvent (e.g., chloroform or ethyl acetate). The combined organic layers should be dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization.
Chemical Reactivity and Derivatization Potential
The synthetic value of 3-(hydroxymethyl)-1-azabicyclo[2.2.2]octan-3-ol lies in the differential reactivity of its three functional groups: a tertiary amine, a tertiary alcohol, and a primary alcohol. This trifunctional scaffold allows for a programmed, stepwise derivatization.
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Primary Hydroxyl Group: This is the most accessible functional group for many transformations.
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Selective Protection: It can be selectively protected using bulky silyl ethers (e.g., TBDMSCl) due to lower steric hindrance compared to the tertiary alcohol. This is a crucial first step for any chemistry targeting the other positions.
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Esterification/Etherification: It can be readily converted to esters or ethers under standard conditions to modulate lipophilicity and introduce new pharmacophoric elements.
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Oxidation: Selective oxidation to the corresponding aldehyde using mild reagents like Dess-Martin periodinane (DMP) or pyridinium chlorochromate (PCC) would provide a handle for reductive amination or Wittig-type reactions.
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Tertiary Hydroxyl Group: This group is sterically hindered and less reactive. It is generally resistant to oxidation and requires more forcing conditions for esterification. This inherent difference in reactivity is the key to selective chemistry.
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Tertiary Amine (Bridgehead Nitrogen): The nitrogen atom is basic and nucleophilic.
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Salt Formation: It readily forms salts with acids, which can be used to improve aqueous solubility and crystallinity.
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N-Oxidation: It can be oxidized to the corresponding N-oxide, a transformation that can alter its metabolic profile and receptor interactions.
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Quaternization: Reaction with alkyl halides will produce the quaternary ammonium salt, introducing a permanent positive charge. This is a common modification for modulating activity at nicotinic receptors.
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Safety and Handling
No specific safety data sheet (SDS) is publicly available for 3-(hydroxymethyl)-1-azabicyclo[2.2.2]octan-3-ol. However, based on the well-documented hazards of the closely related compound, 3-quinuclidinol, significant caution is warranted.
Inferred Hazard Profile (based on 3-Quinuclidinol):
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Classification: Likely to be classified as Corrosive .
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Health Hazards: Expected to cause severe skin burns and serious eye damage. May be harmful if inhaled or swallowed.
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Handling Precautions:
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Work in a well-ventilated fume hood.
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Wear appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles with a face shield.
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Avoid breathing dust. Do not get in eyes, on skin, or on clothing.
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Wash hands thoroughly after handling.
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First Aid:
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Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.
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Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
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Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
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Conclusion
3-(Hydroxymethyl)-1-azabicyclo[2.2.2]octan-3-ol is a promising yet underexplored building block in synthetic and medicinal chemistry. Its rigid quinuclidine core, combined with two hydroxyl groups of differential reactivity, presents a unique platform for creating structurally complex and diverse molecules. While a comprehensive experimental dataset is lacking, this guide provides researchers with a solid foundation, including a validated synthesis for its precursor, a chemically sound proposed route for its preparation, and a strategic overview of its derivatization potential. Further investigation into the synthesis, characterization, and application of this diol is highly encouraged and will undoubtedly unlock new avenues in drug discovery.
References
- University of Liverpool Repository. [PDF] 33208967.pdf.
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National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 15749862, 3-(Hydroxymethyl)-1-azabicyclo[2.2.2]octan-3-ol. Retrieved from [Link].
- Chavakula, R., Saladi, J. S. C., Shankar, N. G. B., Reddy, D. S., & Babu, K. R. (2018). A Large Scale Synthesis of Racemic 3-Quinuclidinol under Solvent Free Conditions. Organic Chemistry: An Indian Journal, 14(3), 127.
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 2824485, Methyl 3-hydroxy-1-azabicyclo[2.2.2]octane-3-carboxylate. Retrieved from [Link].
-
Global Substance Registration System. 3-(HYDROXYMETHYL)-1-AZABICYCLO(2.2.2)OCTAN-3-OL. Retrieved from [Link].
-
Wikipedia. 3-Quinuclidone. Retrieved from [Link].
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Pharmaffiliates. 3-Hydroxy-1-azabicyclo[2.2.2]octane-3-methanol. Retrieved from [Link].
- Thompson, M. P., et al. (2021). Preparation of (3R)-quinuclidinol using heterogeneous biocatalytic hydrogenation in a dynamically-mixed continuous flow reactor.
- Google Patents. FR2777278A1 - Production of 3-hydroxymethyl-quinuclidine useful as intermediate for antihistamine mequitazine.
-
Zenodo. A process for producing 3-quinuclidinone hydrochloride by oxidation of unwanted isomer 3-S-quinuclidinol. Retrieved from [Link].
- Daeniker, H. U., & Grob, C. A. (1964). 3-Quinuclidone Hydrochloride. Organic Syntheses, 44, 86.
- Ni, Y., et al. (2014). Highly efficient synthesis of (R)-3-quinuclidinol in a space-time yield of 916 g L(-1) d(-1) using a new bacterial reductase ArQR. Applied Microbiology and Biotechnology, 98(12), 5547-5556.
- Frackenpohl, J., & Hoffmann, H. M. (2000). Synthesis of Enantiopure 3-Quinuclidinone Analogues with Three Stereogenic Centers. The Journal of Organic Chemistry, 65(12), 3982-3996.
-
ACS Publications. Supporting Information Development of a Stereoselective Synthesis of (1R,4R)- and (1S,4S)-2-Oxa-5-azabicyclo[2.2.2] octane. Retrieved from [Link].
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Arctom Scientific. (3S)-3-(hydroxymethyl)-1-azabicyclo[2.2.2]octan-3-ol. Retrieved from [Link].
-
LookChem. Spiro[oxirane-2,3'-quinuclidine]. Retrieved from [Link].
Sources
- 1. tsijournals.com [tsijournals.com]
- 2. Frontiers | Preparation of (3R)-quinuclidinol using heterogeneous biocatalytic hydrogenation in a dynamically-mixed continuous flow reactor [frontiersin.org]
- 3. 3-(Hydroxymethyl)-1-azabicyclo[2.2.2]octan-3-ol | C8H15NO2 | CID 15749862 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. FR2777278A1 - Production of 3-hydroxymethyl-quinuclidine useful as intermediate for antihistamine mequitazine - Google Patents [patents.google.com]

![3-(Hydroxymethyl)-1-azabicyclo[2.2.2]octan-3-ol Structure](https://via.placeholder.com/150x100.png?text=Target+Compound+Structure)


